molecular formula C10H14O2 B1269945 2-Isobutoxyphenol CAS No. 21315-20-8

2-Isobutoxyphenol

Cat. No. B1269945
CAS RN: 21315-20-8
M. Wt: 166.22 g/mol
InChI Key: PBVUSKGIFXCUMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenolic compounds often involves innovative methods to introduce functional groups, manipulate molecular structures, and achieve desired properties. For example, the isoprenylation of polyphenols in aqueous acid solutions demonstrates a method to yield phenolic 2,2-dimethylchromans, providing insights into the synthesis of structurally related phenolic compounds (Molyneux & Jurd, 1970). Similarly, the synthesis of 2,4-di-tert-butylphenol via the alkylation of phenol with isobutylene presents another relevant method that can be related to the synthesis of 2-Isobutoxyphenol (Fan Wen-ge, 2004).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of phenolic compounds, such as (E)-2-((4-hydroxy-2-methylphenylimino)methyl)-3-methoxyphenol, have been characterized, providing a foundation for understanding the structural characteristics of 2-Isobutoxyphenol. These studies include X-ray diffraction, FT-IR, UV–Vis spectroscopy, and theoretical calculations (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Chemical Reactions and Properties

Phenolic compounds undergo a variety of chemical reactions that modify their structure and properties. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in unique multiple arylation via successive C-C and C-H bond cleavages, highlighting the reactive nature of these compounds and their potential chemical transformations (Wakui et al., 2004).

Physical Properties Analysis

The synthesis and characterization of phenolic compounds provide insights into their physical properties, such as molecular weight distributions, thermoanalytical properties (DSC, TGA), and structural behaviors, which are essential for understanding the physical nature of 2-Isobutoxyphenol and similar molecules (Kronast et al., 2016).

Chemical Properties Analysis

The antioxidant properties of phenolic derivatives, such as 2-isobornyl-6-methylphenol derivatives, underscore the chemical reactivity and potential applications of these compounds in various domains. These studies reveal the ability of phenolic compounds to act as antioxidants, which could be related to the chemical properties of 2-Isobutoxyphenol (Buravlev et al., 2019).

Scientific Research Applications

1. Polyphenol Research

Polyphenols, including compounds related to 2-Isobutoxyphenol, are widely studied for their beneficial effects on human health. Recent research has focused on polyphenol-containing nanoparticles, which show promise in bioimaging, therapeutic delivery, and other biomedical applications. These nanoparticles, formed through interactions between polyphenols and various materials, have potential uses in biodetection, multimodal bioimaging, protein and gene delivery, bone repair, antibiosis, and cancer theranostics (Guo, Sun, Wu, Dai, & Chen, 2021).

2. Biotransformation in Microbial Systems

Isoxanthohumol, a major hop prenylflavanone in beer and related to phenolic compounds like 2-Isobutoxyphenol, has been studied for its biotransformation in microbial systems. This research helps predict how these compounds are metabolized in mammalian systems. The study identifies various oxygenated metabolites, contributing to our understanding of the metabolic fates of beer prenylflavanones (Kim, Yim, Han, Kang, Choi, Jung, Williams, Gustafson, Kennelly, & Lee, 2019).

3. Environmental Studies

2-Isobutoxyphenol and similar compounds have been studied in environmental contexts. For example, the occurrence of preservatives and antimicrobials, including phenols, in Japanese rivers has been investigated. This research provides insights into the environmental impact and behavior of these chemicals in aquatic ecosystems (Kimura, Kameda, Yamamoto, Nakada, Tamura, Miyazaki, & Masunaga, 2014).

4. Synthesis and Biomedical Applications

The synthesis of defined endocrine-disrupting nonylphenol isomers, related to phenolic compounds like 2-Isobutoxyphenol, has been a topic of research. These synthesized isomers are crucial for biological and environmental studies, as their structure and bulkiness heavily influence estrogenic effects and environmental degradation behavior. This research has significant implications for understanding the impact of such substances on human health and the environment (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).

5. Fermentative Production Studies

Fermentative production of isobutene, a chemical related to 2-methylpropene, has been explored as a bio-based alternative to petrochemical production. This research assesses the potential of large-scale fermentative isobutene production, considering factors like economic viability, yields, productivities, and feedstocks. Such studies are crucial for developing sustainable production methods for these types of chemicals (van Leeuwen, van der Wulp, Duijnstee, van Maris, & Straathof, 2012).

Safety And Hazards

While specific safety data for 2-Isobutoxyphenol was not found, it’s important to handle all chemicals with care. For example, 2-Butoxyethanol, a similar compound, can harm the eyes, skin, kidneys, and blood . Workers may be harmed from exposure to 2-Butoxyethanol, and the level of exposure depends upon the dose, duration, and work being done .

properties

IUPAC Name

2-(2-methylpropoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVUSKGIFXCUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351117
Record name 2-isobutoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxyphenol

CAS RN

21315-20-8
Record name 2-isobutoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 mL round-bottom flask was charged with catechol (499 mg, 4.53 mmol), CH3CN (4.5 mL), and Cs2CO3 (1.50 g, 4.60 mmol) and purged with nitrogen. This white suspension was allowed to stir for 10 minutes prior to the addition of 1-iodo-2-methylpropane (1.67 g, 9.06 mmol). The reaction was brought to reflux and allowed to stir for 18 h. After cooling to room temperature the solvent was concentrated in vacuo, and the residue partitioned between ethyl acetate (50 mL) and 1 N HCl (50 mL). The organic layer was separated, dried, filtered, and concentrated in vacuo. Flash chromatography (3:1 hexane:ethyl acetate) afforded a yellow oil weighing 316 mg (30% yield). 1H NMR (CDCl3): δ 1.05 (dd, J=1.95 Hz, J=6.85 Hz, 6H), 2.13 (s-7, J=6.60 Hz), 3.81 (d, J=6.60 Hz), 6.81-6.88 (m, 3H), 6.93-6.95 (m, 1H); 13C NMR (CDCl3): δ 19.39, 28.38, 75.31, 111.77, 114.57, 120.22, 121.12, 121.44, 146.16.
Quantity
499 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Stephan, B Zupančič, B Mohar - Tetrahedron, 2011 - Elsevier
A large series of bulky 1,2-dialkoxy- and 1,2,3-trialkoxy-benzenes was efficiently prepared via Williamson etherification. Preparation of their contiguous bromine-containing derivatives …
Number of citations: 4 www.sciencedirect.com

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